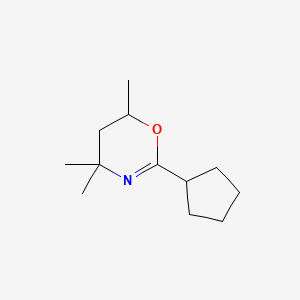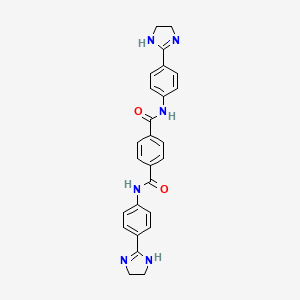
Bitpa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bitpa involves the preparation of poly[4,4’-(2-(4-((4-hexylphenyl)(phenyl)amino)phenyl)-9H-fluorene-9,9-diyl)bis(N,N-bis(4-butylphenyl)aniline)] (PFTPA-biTPA). This compound is synthesized through a series of reactions involving fluorene and arylamine-based photo-crosslinkable polymers .
Industrial Production Methods
In industrial settings, the production of this compound involves solution-processable techniques like spin-coating, roll-to-roll printing, and ink-jet printing. These methods are cost-effective and suitable for large-scale manufacturing, particularly for flexible displays .
化学反応の分析
Types of Reactions
Bitpa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be employed to modify the electronic properties of this compound.
Substitution: Substitution reactions, particularly involving halogenated compounds, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include chloroform, bis(4-azido-2,3,5,6-tetrafluorobenzoate), and various halogenated compounds . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives of the original compound, which exhibit enhanced properties for specific applications, such as improved hole transport and solvent resistance .
科学的研究の応用
Bitpa has a wide range of scientific research applications, including:
Biology: Research is ongoing to explore the potential biological applications of this compound, particularly in the development of biosensors.
Medicine: this compound’s unique properties make it a candidate for drug delivery systems and other medical applications.
作用機序
The mechanism of action of Bitpa involves its role as a hole transport layer in OLEDs and PeLEDs. It facilitates the injection and transport of holes, thereby enhancing the efficiency and stability of these devices . The molecular targets and pathways involved include the modulation of energy levels between different functional layers and the suppression of interlayer mixing .
類似化合物との比較
Bitpa is unique compared to other similar compounds due to its enhanced hole transport properties and solvent resistance. Similar compounds include:
Poly(3,4-ethylenedioxythiophene) (PEDOT): Commonly used as a hole transport layer but lacks the solvent resistance of this compound.
Poly(9-vinylcarbazole) (PVK): Another hole transport material with different electronic properties.
Poly(4-butylphenyl)aniline (PBA): Similar in structure but with different functional properties.
This compound stands out due to its superior performance in OLEDs and PeLEDs, making it a valuable compound in the field of organic electronics .
特性
CAS番号 |
3602-01-5 |
|---|---|
分子式 |
C26H24N6O2 |
分子量 |
452.5 g/mol |
IUPAC名 |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H24N6O2/c33-25(31-21-9-5-17(6-10-21)23-27-13-14-28-23)19-1-2-20(4-3-19)26(34)32-22-11-7-18(8-12-22)24-29-15-16-30-24/h1-12H,13-16H2,(H,27,28)(H,29,30)(H,31,33)(H,32,34) |
InChIキー |
YMKGYWQAKWKNTM-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)

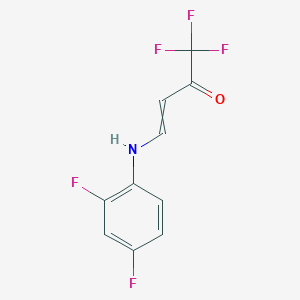


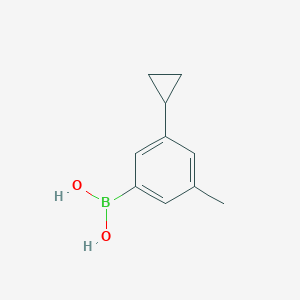
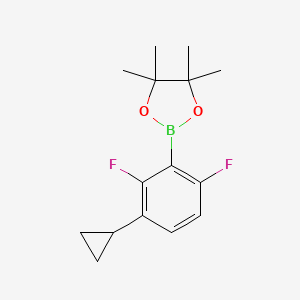
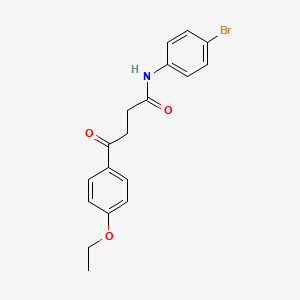

![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)

![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
